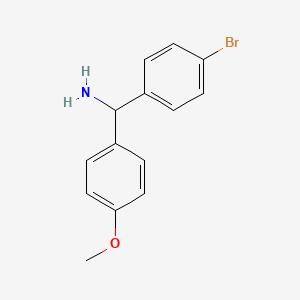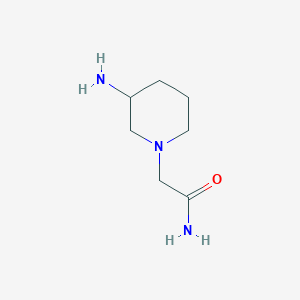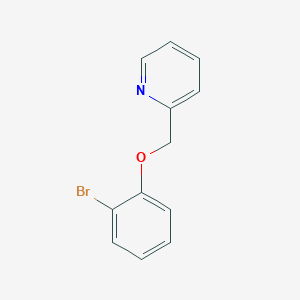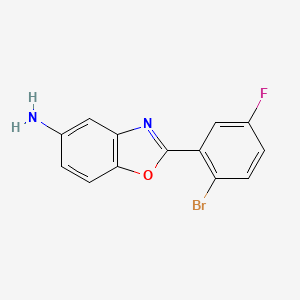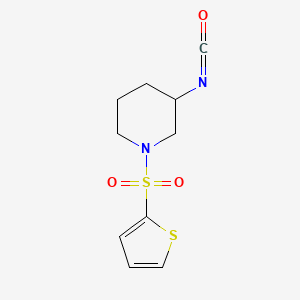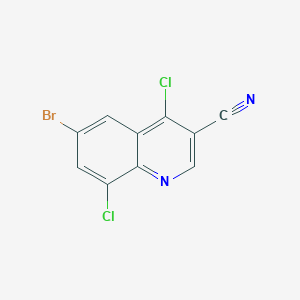
6-溴-4,8-二氯喹啉-3-碳腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4,8-dichloroquinoline-3-carbonitrile is a halogenated quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the synthesis and reactivity of similar bromo- and chloro-quinoline derivatives have been explored, indicating the potential utility of such compounds in the development of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of halogenated quinolines, such as 6-bromo-4-methylquinolin-2(1H)-one, involves a condensation reaction followed by a cyclization process known as the Knorr reaction. The optimization of these reactions can lead to significant yields, as demonstrated in the preparation of 6-bromo-2-chloro-4-methylquinoline with an overall yield of 48% from 4-bromoaniline . Similarly, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles involves a Cu-catalyzed reaction of bromophenyl-indoles with propanedinitrile, showcasing the versatility of halogenated quinolines in cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of halogenated quinolines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For instance, the introduction of bromine and chlorine atoms can enhance the electrophilic nature of the quinoline ring, facilitating further chemical transformations. The confirmation of such structures is typically achieved through spectroscopic methods such as 1H NMR, as seen in the structural elucidation of 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline .
Chemical Reactions Analysis
Halogenated quinolines can undergo a variety of chemical reactions, including interactions with nucleophiles. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with different nucleophilic reagents to yield a range of substituted quinazolines . The reactivity of 6-methylchromone-3-carbonitrile with nucleophiles leads to the formation of diverse heterocyclic systems, indicating that similar reactivity might be expected from 6-bromo-4,8-dichloroquinoline-3-carbonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated quinolines are influenced by the presence of halogen atoms and the nitrile group. These substituents can affect the molecule's boiling point, melting point, solubility, and stability. The electronic properties, such as the dipole moment and electron affinity, are also altered, which can impact the compound's reactivity and interaction with biological targets. The specific properties of 6-bromo-4,8-dichloroquinoline-3-carbonitrile would need to be determined experimentally, but insights can be drawn from related compounds discussed in the literature .
科学研究应用
光电应用
Irfan等人(2020年)的研究聚焦于羟喹啉衍生物的光电、非线性和电荷传输特性,包括与6-溴-4,8-二氯喹啉-3-碳腈结构相关的化合物。通过密度泛函理论(DFT)和时间相关的DFT,他们发现这些化合物表现出有前途的多功能材料特性,表明在光电子学和高效电荷传输材料方面具有潜在应用。这项研究强调了这些化合物在开发具有专门电子和光学功能的新材料方面的重要性 (Irfan et al., 2020)。
合成方法
Mekheimer等人(2008年)的研究详细阐述了从2,4-二氯喹啉-3-碳腈出发合成多官能基取代的吡唑并[4,3-c]喹啉-4(5H)-酮,展示了该化合物在构建复杂杂环结构中的实用性。这突显了6-溴-4,8-二氯喹啉-3-碳腈衍生物在促进合成具有潜在药用应用的新有机化合物方面的作用 (Mekheimer et al., 2008)。
化学转化和反应性
Ibrahim和El-Gohary(2016年)进行的研究调查了6-甲基香豆素-3-碳腈在各种亲核条件下的化学反应性,提供了有关结构相关化合物的反应模式和潜在化学转化的见解。这样的研究有助于理解6-溴-4,8-二氯喹啉-3-碳腈及其衍生物的基本化学行为,为开发新的合成途径和反应奠定基础 (Ibrahim & El-Gohary, 2016)。
先进材料合成
Rahman等人(2002年)关于合成1,4,8,11-四溴-5bα,6,12bα,13-四氢喹啉[1,2-b:4,5-b′]二喹啉,这是一种与6-溴-4,8-二氯喹啉-3-碳腈相关复杂结构的化合物,展示了这类化合物在创造能够高效包容小溶剂分子的新材料方面的应用。这项研究表明了开发具有特定包容能力的新材料的潜力,可用于各种工业和科学应用 (Rahman et al., 2002)。
安全和危害
The safety information available indicates that 6-Bromo-4,8-dichloroquinoline-3-carbonitrile is non-combustible, acutely toxic, and can cause chronic effects . It is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
6-bromo-4,8-dichloroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrCl2N2/c11-6-1-7-9(13)5(3-14)4-15-10(7)8(12)2-6/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUYJGKSUKENAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640758 |
Source


|
| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |
CAS RN |
886362-77-2 |
Source


|
| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

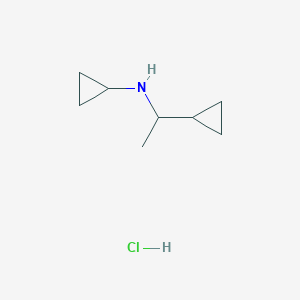
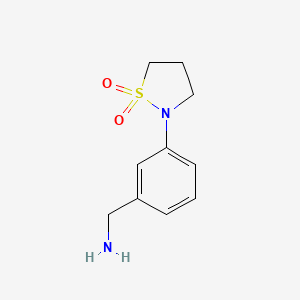
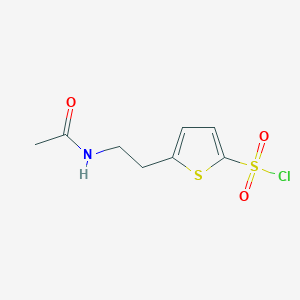
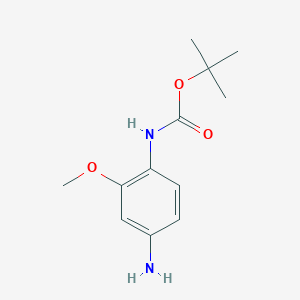
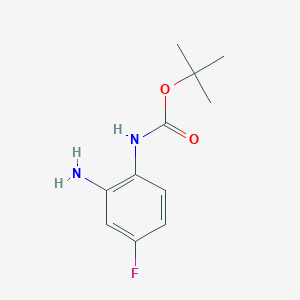
![2-(sulfanylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1291195.png)
![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)

